molecular formula C23H16BrNO3S B345656 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate CAS No. 329777-85-7

4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate

Cat. No.: B345656
CAS No.: 329777-85-7
M. Wt: 466.3g/mol
InChI Key: VILNRDNECMWOJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 1-naphthaldehyde with 4-aminophenyl 4-bromobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed

    Oxidation: Sulfonic acids, oxidized derivatives

    Reduction: Naphthylmethyl derivatives

    Substitution: Substituted benzenesulfonates

Mechanism of Action

The mechanism of action of 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where the bromine atom’s reactivity is advantageous .

Properties

IUPAC Name

[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3S/c24-19-8-14-22(15-9-19)29(26,27)28-21-12-10-20(11-13-21)25-16-18-6-3-5-17-4-1-2-7-23(17)18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILNRDNECMWOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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